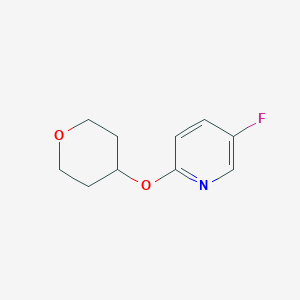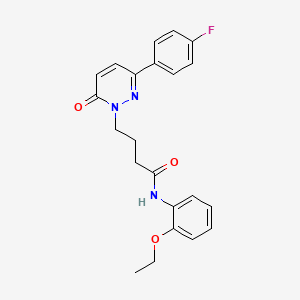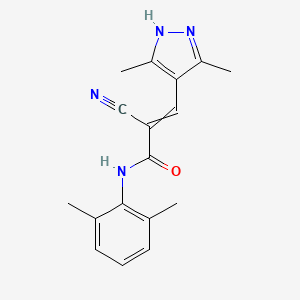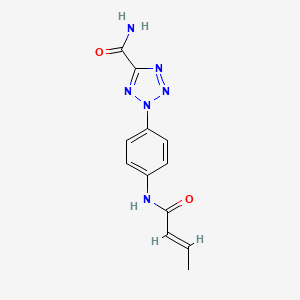
5-Fluoro-2-(oxan-4-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(oxan-4-yloxy)pyridine, also known as [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid, is a chemical compound used in scientific research . It has a molecular weight of 241.03 and its IUPAC name is (5-fluoro-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid .
Synthesis Analysis
The synthesis of 5-Fluoro-2-(oxan-4-yloxy)pyridine derivatives has been reported in the literature . These compounds were synthesized as part of a series of novel α-glucosidase inhibitors . The synthesis involved the preparation of a series of 5-fluoro-2-oxindole derivatives .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(oxan-4-yloxy)pyridine can be represented by the InChI code: 1S/C10H13BFNO4/c12-9-6-13-10(5-8(9)11(14)15)17-7-1-3-16-4-2-7/h5-7,14-15H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-2-(oxan-4-yloxy)pyridine are not available in the search results, it’s worth noting that fluorinated pyridines are generally less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
5-Fluoro-2-(oxan-4-yloxy)pyridine has a molecular weight of 241.03 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Docking and QSAR Studies for Kinase Inhibitors
Derivatives similar to 5-Fluoro-2-(oxan-4-yloxy)pyridine, such as fluorophenoxy-pyridinylamine compounds, have been studied for their roles as kinase inhibitors. Docking studies alongside quantitative structure-activity relationship (QSAR) analyses have been used to understand the molecular features contributing to high inhibitory activity against c-Met kinase. These studies provide insights into designing compounds with enhanced biological activities (Caballero et al., 2011).
Fluorescence Properties and Sensor Applications
Research on carbon dots (CDs) and organic fluorophores indicates the potential use of pyridine derivatives in creating high fluorescence quantum yield materials. The fluorescence properties of such compounds are crucial for developing new materials for sensing and imaging applications (Shi et al., 2016).
Synthesis of Key Intermediates
The synthesis of key intermediates like 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine demonstrates the utility of fluorinated pyridine derivatives in preparing potent inhibitors, showcasing the relevance of such compounds in medicinal chemistry (Zhang et al., 2009).
Chemosensor Development
Fluorinated pyridine derivatives have been explored for developing chemosensors, particularly for metal ion detection. These compounds exhibit selectivity and sensitivity, making them suitable for applications in environmental monitoring and biological imaging (Hagimori et al., 2013).
Corrosion Inhibition Studies
Studies on piperidine derivatives, including those with fluorinated pyrimidine groups, have been conducted to explore their adsorption and corrosion inhibition properties on metal surfaces. These investigations are crucial for applications in materials science and engineering to protect metals from corrosion (Kaya et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-2-(oxan-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGTXZVOCNMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(oxan-4-yloxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)

![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)

![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)

![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)
![Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)